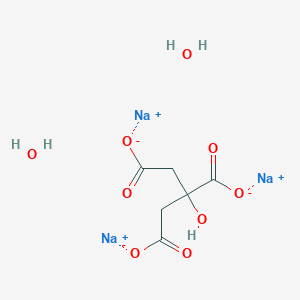

Sodium citrate (dihydrate)

説明

特性

分子式 |

C6H9Na3O9 |

|---|---|

分子量 |

294.10 g/mol |

IUPAC名 |

trisodium;2-hydroxypropane-1,2,3-tricarboxylate;dihydrate |

InChI |

InChI=1S/C6H8O7.3Na.2H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;2*1H2/q;3*+1;;/p-3 |

InChIキー |

NLJMYIDDQXHKNR-UHFFFAOYSA-K |

正規SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.[Na+].[Na+].[Na+] |

製品の起源 |

United States |

Foundational & Exploratory

A Beginner's Guide to the Synthesis of Trisodium Citrate Dihydrate: A Self-Validating Protocol for Researchers

This in-depth technical guide provides a comprehensive, beginner-friendly protocol for the synthesis of trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a deep and practical understanding of the synthesis process. By adhering to the principles of expertise, authoritativeness, and trustworthiness, this guide presents a self-validating system for producing high-purity trisodium citrate dihydrate in a laboratory setting.

Introduction: The Versatility of Trisodium Citrate Dihydrate

Trisodium citrate dihydrate, the tribasic salt of citric acid, is a white, crystalline powder with a slightly tart, salty taste.[1][2] It is highly soluble in water and practically insoluble in ethanol.[2][3] Its non-toxic and biodegradable nature, coupled with its chemical stability under ambient conditions, makes it a widely utilized compound across various industries.[1][2] In the pharmaceutical and food industries, it serves as a crucial excipient, buffering agent, emulsifier, and anticoagulant.[3][4] Its ability to chelate metal ions also makes it valuable in industrial applications such as water treatment and cleaning agents.[4]

This guide will focus on the most common and straightforward method for synthesizing trisodium citrate dihydrate: the neutralization of citric acid with a sodium base.

The Chemical Foundation: An Acid-Base Neutralization Reaction

The synthesis of trisodium citrate is a classic acid-base neutralization reaction. Citric acid (H₃C₆H₅O₇) is a weak triprotic acid, meaning it has three acidic protons that can be neutralized by a base. To form trisodium citrate, all three of these protons must react with a sodium-containing base. The most common bases for this synthesis are sodium hydroxide (NaOH), sodium carbonate (Na₂CO₃), or sodium bicarbonate (NaHCO₃).[5]

The balanced chemical equation when using sodium hydroxide is:

H₃C₆H₅O₇ (aq) + 3NaOH (aq) → Na₃C₆H₅O₇ (aq) + 3H₂O (l)

When using sodium bicarbonate, the reaction produces carbon dioxide gas as a byproduct:

H₃C₆H₅O₇ (aq) + 3NaHCO₃ (aq) → Na₃C₆H₅O₇ (aq) + 3H₂O (l) + 3CO₂ (g)

For beginners, the reaction with sodium bicarbonate is often preferred as the effervescence of carbon dioxide provides a clear visual indicator of the reaction's progress.[6] The stoichiometry of this reaction is critical: a 1:3 molar ratio of citric acid to sodium bicarbonate is required for the complete conversion to trisodium citrate.[7]

Safety First: Essential Laboratory Precautions

While the reactants and product are generally considered low-hazard, adherence to standard laboratory safety protocols is paramount.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a laboratory coat, and protective gloves when handling chemicals.[8][9]

-

Ventilation: Perform the reaction in a well-ventilated area or a fume hood, especially when using sodium bicarbonate, as carbon dioxide gas is evolved.[8]

-

Handling Chemicals:

-

Waste Disposal: The resulting trisodium citrate solution is generally considered non-hazardous and can be disposed of according to local regulations.[2]

Experimental Protocol: A Step-by-Step Synthesis of Trisodium Citrate Dihydrate

This protocol details the synthesis of trisodium citrate dihydrate from citric acid and sodium bicarbonate. The quantities provided are for a small-scale laboratory preparation and can be scaled as needed.

Materials and Equipment

| Reagents | Equipment |

| Citric Acid (anhydrous or monohydrate) | Beakers (250 mL and 500 mL) |

| Sodium Bicarbonate | Graduated cylinders |

| Deionized Water | Magnetic stirrer and stir bar |

| Hot plate | |

| pH meter or pH indicator strips | |

| Watch glass | |

| Buchner funnel and filter paper | |

| Vacuum flask | |

| Spatula | |

| Weighing balance | |

| Drying oven |

Quantitative Data

| Parameter | Value | Notes |

| Molar Mass of Citric Acid (anhydrous) | 192.12 g/mol | |

| Molar Mass of Sodium Bicarbonate | 84.01 g/mol | |

| Molar Mass of Trisodium Citrate Dihydrate | 294.10 g/mol | |

| Mass of Citric Acid (anhydrous) | 19.21 g (0.1 mol) | |

| Mass of Sodium Bicarbonate | 25.20 g (0.3 mol) | A 1:3 molar ratio |

| Volume of Deionized Water | 100 mL | |

| Target pH | 7.5 - 9.0 | [12] |

| Theoretical Yield of Trisodium Citrate Dihydrate | 29.41 g |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of trisodium citrate dihydrate.

Step-by-Step Procedure

-

Preparation of the Citric Acid Solution:

-

Accurately weigh 19.21 g of citric acid and add it to a 500 mL beaker.

-

Add 100 mL of deionized water to the beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution until the citric acid is completely dissolved.[10]

-

-

Neutralization Reaction:

-

While continuously stirring the citric acid solution, begin to slowly add the pre-weighed 25.20 g of sodium bicarbonate in small portions.[6]

-

Causality: Adding the sodium bicarbonate slowly is crucial to control the rate of carbon dioxide evolution and prevent the solution from foaming over.[10]

-

Continue adding sodium bicarbonate until all of it has been added. You will observe vigorous bubbling as carbon dioxide gas is released.

-

Allow the reaction to proceed until all effervescence has ceased. This indicates that the reaction is complete.

-

-

pH Verification:

-

Once the reaction is complete, check the pH of the solution using a calibrated pH meter or pH indicator strips. The final pH should be in the range of 7.5 to 9.0.[12]

-

If the pH is too low, add a small amount of additional sodium bicarbonate until the target pH is reached.

-

-

Crystallization:

-

Place the beaker on a hot plate and gently heat the solution to a near boil to concentrate it.

-

Reduce the volume of the solution by about half through evaporation. This increases the concentration of the trisodium citrate, leading to supersaturation.

-

Turn off the heat and allow the solution to cool slowly to room temperature. As the solution cools, white crystals of trisodium citrate dihydrate will begin to form.[10] For better crystal formation, the beaker can be placed in an ice bath after it has reached room temperature.

-

-

Isolation and Purification:

-

Set up a vacuum filtration apparatus with a Buchner funnel and filter paper.

-

Once crystallization is complete, pour the contents of the beaker into the Buchner funnel and apply a vacuum to separate the crystals from the mother liquor.

-

Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials or impurities.

-

Causality: Using cold water minimizes the dissolution of the desired product during the washing step.

-

-

Drying and Yield Calculation:

-

Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

-

Dry the crystals in a drying oven at a low temperature (e.g., 60-70 °C) until a constant weight is achieved. Avoid excessive heat, as this can drive off the water of hydration.

-

Weigh the final product and calculate the percentage yield using the following formula:

% Yield = (Actual Yield / Theoretical Yield) x 100

-

Conclusion: A Foundation for Further Application

This guide provides a robust and educational protocol for the synthesis of trisodium citrate dihydrate. By understanding the chemical principles behind each step, from the stoichiometry of the neutralization reaction to the process of crystallization, researchers can confidently and safely produce this versatile compound. This foundational knowledge is essential for those in drug development and other scientific fields where the purity and properties of synthesized materials are of utmost importance.

References

- Ataman Kimya.

- ChemicalBook. (2024-09-19).

- ataman-kimya.com.

- Jebsen & Jessen Life Science.

- Valudor Products.

- Nexchem Ltd. (2020-10-19).

- Annexe Chem.

- Jungbunzlauer.

- Quora. (2022-03-27).

- Loba Chemie.

- Lab Alley. (2023-11-27).

- Semantic Scholar. (2021-06-25). Trisodium Citrate Synthesis at Ambient Temperature Using Sodium Hydroxide Relatively in Excess and Citric Acid with Ethanol-90 a.

- Science Publishing Group. Trisodium Citrate Synthesis at Ambient Temperature Using Sodium Hydroxide Relatively in Excess and Citric Acid with Ethanol-90 as Solvent.

- Google Patents.

- SAFETY DATA SHEET.

- ChemicalBook.

- AWS.

- WordPress.com. (2018-08-04).

- PASCO Blog. (2018-08-02).

- YouTube. (2019-06-02).

- Google Patents.

- HiMedia Laboratories.

Sources

- 1. quora.com [quora.com]

- 2. CN104262139A - Preparation method of sodium citrate crystal through solvent-out crystallization - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. quora.com [quora.com]

- 7. Stoked About Stoich - Sodium Bicarbonate and Citric Acid - PASCO Blog | PASCO [pasco.com]

- 8. CN104478704A - Preparation method of anhydrous trisodium citrate - Google Patents [patents.google.com]

- 9. m.youtube.com [m.youtube.com]

- 10. CN101117314A - Production method of sodium citrate - Google Patents [patents.google.com]

- 11. 18thtimelucky.wordpress.com [18thtimelucky.wordpress.com]

- 12. himedialabs.com [himedialabs.com]

Sodium Citrate Dihydrate as a Polyprotic Buffering Agent: A Mechanistic and Practical Guide for Pharmaceutical and Research Applications

An In-depth Technical Guide

Abstract

Control of pH is a critical parameter in pharmaceutical formulations and biological research, ensuring the stability, efficacy, and safety of active ingredients and the validity of experimental results. Sodium citrate, a salt of the weak polyprotic acid citric acid, is a widely utilized excipient and buffer due to its excellent pH-modulating capabilities, safety profile, and multifaceted chemical properties.[1][2] This technical guide provides an in-depth examination of the mechanism of action of sodium citrate dihydrate as a buffering agent. We will explore its polyprotic nature, the stepwise dissociation of citric acid, and the practical application of the Henderson-Hasselbalch equation for buffer preparation. Furthermore, this guide details validated experimental protocols, discusses the dual role of citrate as a chelating agent, and offers insights into advanced considerations for its use in research and drug development.

Introduction to Buffering Systems in Scientific Applications

The Critical Role of pH Control

The concentration of hydrogen ions (H+), quantified on the logarithmic pH scale, is a master variable in chemical and biological systems. For pharmaceutical products, pH dictates the solubility, stability, and bioavailability of the active pharmaceutical ingredient (API).[3][4] In biological assays, maintaining a stable pH is paramount for enzyme activity, protein structure, and cell viability.[5] Buffering agents are the cornerstone of pH control, resisting drastic pH shifts upon the addition of an acid or base.[1]

Fundamentals of Buffering: The Henderson-Hasselbalch Equation

A buffer solution typically consists of a weak acid and its conjugate base. Its ability to resist pH change is governed by the equilibrium between these two species. The Henderson-Hasselbalch equation provides the theoretical foundation for calculating the pH of a buffer solution:

pH = pKa + log ([A⁻]/[HA])

Where:

-

pH is the measure of hydrogen ion concentration.

-

pKa is the acid dissociation constant of the weak acid.

-

[A⁻] is the molar concentration of the conjugate base.

-

[HA] is the molar concentration of the weak acid.

A buffer is most effective when the pH of the solution is close to the pKa of the weak acid (within approximately ±1 pH unit), as this is when the concentrations of the acid and its conjugate base are sufficient to neutralize both added acid and base effectively.[6]

Introducing Sodium Citrate: A Versatile Polyprotic Buffer

Sodium citrate is the sodium salt of citric acid.[7][8] It is commonly available as trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O), a white, odorless crystalline powder that is highly soluble in water.[7][9] Unlike monoprotic buffers which have a single buffering region, citric acid is a triprotic acid, meaning it can donate three protons in a stepwise manner.[10][11] This unique characteristic provides it with multiple pKa values, making it an effective buffer over a broad pH range, typically between pH 3.0 and 6.2.[12][13]

The Core Mechanism of Action of Sodium Citrate

Chemical Identity and Physicochemical Properties

The most common form used in laboratory and pharmaceutical settings is trisodium citrate dihydrate. Understanding its basic properties is essential for accurate buffer preparation.

| Property | Value |

| Chemical Formula | Na₃C₆H₅O₇·2H₂O |

| Molecular Weight | 294.10 g/mol [14] |

| Appearance | White crystalline powder or colorless crystals[7][9] |

| Solubility in Water | Freely soluble[7][8] |

| pH of 5% Solution | 7.6 - 8.6[9] |

The Polyprotic Nature of Citric Acid: Three pKa Values

The buffering action of sodium citrate is rooted in the polyprotic nature of its parent acid, citric acid (H₃A). Citric acid has three carboxyl groups that dissociate at different pH levels, resulting in three distinct pKa values.[10][13][15]

| Dissociation Constant | Typical Value (at 25°C) | Buffering Range |

| pKa₁ | ~3.13 | pH 2.1 - 4.1 |

| pKa₂ | ~4.76 | pH 3.8 - 5.8 |

| pKa₃ | ~6.40 | pH 5.4 - 7.4 |

Note: Reported pKa values can vary slightly depending on the source, temperature, and ionic strength of the solution.[13][16]

The presence of these three pKa values allows the citrate system to buffer effectively across a wide acidic to near-neutral pH range.[11][12]

The Buffering Cascade: Stepwise Dissociation

The mechanism of action involves a series of reversible reactions where citric acid and its conjugate bases can donate or accept protons to neutralize added bases or acids, respectively.

-

First Dissociation (around pKa₁): H₃C₆H₅O₇ (Citric Acid) ⇌ H⁺ + H₂C₆H₅O₇⁻ (Dihydrogen Citrate)

-

Second Dissociation (around pKa₂): H₂C₆H₅O₇⁻ (Dihydrogen Citrate) ⇌ H⁺ + HC₆H₅O₇²⁻ (Monohydrogen Citrate)

-

Third Dissociation (around pKa₃): HC₆H₅O₇²⁻ (Monohydrogen Citrate) ⇌ H⁺ + C₆H₅O₇³⁻ (Citrate)

When a strong acid (H⁺) is added to a citrate buffer, the citrate and monohydrogen citrate ions act as proton acceptors. Conversely, when a strong base (OH⁻) is added, the citric acid and dihydrogen citrate ions donate protons to neutralize the hydroxide ions, thus stabilizing the pH.[5][11]

Caption: Stepwise dissociation of citric acid.

Practical Applications & Protocol Design

Sodium citrate buffers are ubiquitous in both research and industry.[12] They are used as anticoagulants in blood collection tubes, as pH modifiers in liquid pharmaceutical formulations, and for antigen retrieval in immunohistochemistry.[3][17][18]

Experimental Protocol: Preparation of a 0.1 M Sodium Citrate Buffer (pH 5.0)

This protocol describes the preparation of 1 L of a 0.1 M sodium citrate buffer at pH 5.0, which falls within the buffering range of the second pKa of citric acid.

Materials:

-

Citric Acid Monohydrate (MW: 210.14 g/mol )

-

Trisodium Citrate Dihydrate (MW: 294.10 g/mol )

-

Distilled or deionized water

-

Calibrated pH meter

-

Stir plate and magnetic stir bar

-

Volumetric flasks and graduated cylinders

Methodology:

-

Calculate Required Masses: To achieve a target pH of 5.0, we will use the Henderson-Hasselbalch equation corresponding to the second dissociation (pKa₂ ≈ 4.76).

-

5.0 = 4.76 + log ([Monohydrogen Citrate]/[Dihydrogen Citrate])

-

Solving for the ratio: [Monohydrogen Citrate]/[Dihydrogen Citrate] ≈ 1.74

For a 0.1 M total citrate concentration, we can solve the system of equations:

-

[Monohydrogen Citrate] + [Dihydrogen Citrate] = 0.1 M

-

[Monohydrogen Citrate] = 1.74 * [Dihydrogen Citrate]

-

This yields: [Dihydrogen Citrate] ≈ 0.0365 M and [Monohydrogen Citrate] ≈ 0.0635 M.

In practice, it is more common to prepare stock solutions or mix the acidic and basic forms directly:

-

Acid Component (Citric Acid): This will primarily form the H₂A⁻ species.

-

Base Component (Trisodium Citrate): This will provide the HA²⁻ and A³⁻ species.

A common laboratory approach is to mix stock solutions of citric acid and sodium citrate, or to dissolve one component and adjust the pH with a strong acid/base. For this protocol, we will mix the solid acid and its salt.[19][20]

-

Mass of Citric Acid Monohydrate: 0.0365 mol/L * 210.14 g/mol * 1 L = 7.67 g

-

Mass of Trisodium Citrate Dihydrate: 0.0635 mol/L * 294.10 g/mol * 1 L = 18.67 g

-

-

Dissolution: Add approximately 800 mL of distilled water to a 1 L beaker. Place on a stir plate with a magnetic stir bar.

-

Add Reagents: Weigh and add 7.67 g of citric acid monohydrate and 18.67 g of trisodium citrate dihydrate to the water. Stir until fully dissolved.

-

pH Adjustment: Calibrate the pH meter. Place the electrode in the solution and monitor the pH. The pH should be close to 5.0. If necessary, adjust dropwise with 1 M NaOH to increase pH or 1 M HCl to decrease pH.

-

Final Volume: Once the target pH of 5.0 is reached, transfer the solution to a 1 L volumetric flask. Add distilled water to the 1 L mark.

-

Storage: Transfer the buffer to a clean, labeled container. Citrate buffer can be stored at room temperature for several months.[18]

Caption: Workflow for preparing a sodium citrate buffer.

Advanced Considerations & Troubleshooting

Chelation Properties of Citrate: A Double-Edged Sword

Beyond its buffering capacity, citrate is a potent chelating agent, meaning it can form stable complexes with metal ions, particularly divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺).[5][21][22]

-

Advantage (Anticoagulation): This property is exploited in medicine, where sodium citrate is used as an anticoagulant in blood collection tubes and transfusions.[3][17] It binds to calcium ions, which are essential for the blood clotting cascade, thereby preventing coagulation.[5][17]

-

Disadvantage (Interference): In certain biochemical assays, this chelation can be problematic. For example, in polymerase chain reaction (PCR) or other enzymatic reactions that require Mg²⁺ as a cofactor, the presence of citrate can inhibit the reaction by sequestering the necessary metal ions. Researchers must consider this potential interaction when selecting a buffer.

Stability and Storage

Sodium citrate dihydrate is a stable material, and its aqueous solutions can be sterilized by autoclaving.[14] When stored, particularly in glass containers, aqueous solutions may cause the separation of small solid particles.[14] For long-term storage, plastic containers are often preferred. Prepared citrate buffer is stable at room temperature for extended periods, but it is good practice to monitor for microbial growth.[18]

Conclusion

Sodium citrate dihydrate's mechanism of action as a buffering agent is a direct consequence of the polyprotic nature of citric acid. Its three distinct pKa values provide a wide and effective buffering range, making it a versatile and reliable choice for pH control in numerous scientific and pharmaceutical applications. Its additional role as a chelating agent provides further functionality but also necessitates careful consideration during experimental design. By understanding the fundamental chemical principles and following validated protocols, researchers and drug development professionals can effectively harness the properties of sodium citrate to ensure the integrity, stability, and performance of their systems.

References

-

Diagnopal. (2023, September 4). Sodium Citrate / Citric acid Buffer protocol. [Link]

-

Patsnap Synapse. (2024, June 14). What is Sodium Citrate Hydrate used for?[Link]

-

Boster Bio. (2023, June 13). Sodium Citrate Buffer: Applications & Antigen Retrieval. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Sodium Citrate Hydrate?[Link]

-

Noah Technologies Corporation. (n.d.). Sodium Citrate in Pharmaceuticals: Beyond the Lab Bench. [Link]

-

Nozawa, S. R., Rigoli, I. C., Thedei Jr., G., & Rossi, A. (1995). Mind the buffering capacity of citric acid. Fungal Genetics Reports, 42, 56. [Link]

-

Silver Fern Chemical Inc. (2025, August 5). What Makes Sodium Citrate Essential in Food, Pharmaceuticals, and Healthcare?[Link]

-

Ataman Kimya. (n.d.). TRISODIUM CITRATE. [Link]

-

Patsnap Eureka. (2025, April 16). Polyprotic Acids: Types, pH Calculations, and Use Cases. [Link]

-

National Center for Biotechnology Information. (n.d.). Trisodium citrate. PubChem Compound Database. [Link]

-

Pearson. (n.d.). Polyprotic Buffers Explained: Definition, Examples, Practice & Video Lessons. [Link]

-

Chemistry For Everyone. (2025, August 29). Does Citric Acid Act As A Buffer? [YouTube]. [Link]

-

Bayview Pharmacy. (n.d.). Sodium Citrate | Active Pharmaceutical Ingredients. [Link]

-

CD Formulation. (n.d.). Sodium Citrate. [Link]

-

Carnegie Mellon University. (2005, September 7). Buffers & Polyprotic Acids. [Link]

-

Ataman Kimya. (n.d.). SODIUM CITRATE. [Link]

-

Hu, X., et al. (2020). Citrate Chemistry and Biology for Biomaterials Design. PMC. [Link]

-

Harduf, Z., & Alumot, E. (1979). The chelating effect of citrate buffer on plasma and yolk lipophosphoproteins. International Journal of Biochemistry, 10(10), 815-6. [Link]

Sources

- 1. What Makes Sodium Citrate Essential in Food, Pharmaceuticals, and Healthcare? [jindunchemical.com]

- 2. mirecainternational.com [mirecainternational.com]

- 3. nbinno.com [nbinno.com]

- 4. Sodium Citrate | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]

- 5. What is the mechanism of Sodium Citrate Hydrate? [synapse.patsnap.com]

- 6. andrew.cmu.edu [andrew.cmu.edu]

- 7. atamankimya.com [atamankimya.com]

- 8. Trisodium citrate | C6H5Na3O7 | CID 6224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Trisodium citrate dihydrate | 6132-04-3 [chemicalbook.com]

- 10. Polyprotic Acids: Types, pH Calculations, and Use Cases [eureka.patsnap.com]

- 11. youtube.com [youtube.com]

- 12. Sodium Citrate / Citric acid Buffer protocol [diagnopal.ca]

- 13. 10X Citrate Buffer *pH 6.0* | AAT Bioquest [aatbio.com]

- 14. Sodium Citrate - CD Formulation [formulationbio.com]

- 15. Polyprotic Buffers Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 16. newprairiepress.org [newprairiepress.org]

- 17. What is Sodium Citrate Hydrate used for? [synapse.patsnap.com]

- 18. bosterbio.com [bosterbio.com]

- 19. Citrate Buffer (0.1 M, pH 6.0) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 20. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 21. Citrate Chemistry and Biology for Biomaterials Design - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The chelating effect of citrate buffer on plasma and yolk lipophosphoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sodium Citrate Dihydrate for Laboratory Applications

This guide provides an in-depth exploration of the fundamental properties of sodium citrate dihydrate, a versatile and indispensable reagent in modern research, clinical diagnostics, and drug development. We will delve into its core chemical and physical characteristics, explore its critical applications with a focus on the underlying scientific principles, and provide detailed protocols for its effective use in the laboratory.

Core Chemical and Physical Properties

Sodium citrate dihydrate, also known as trisodium citrate dihydrate, is the tribasic salt of citric acid. Its chemical formula is Na₃C₆H₅O₇·2H₂O.[1] Understanding its fundamental properties is crucial for its proper handling, storage, and application in experimental workflows.

Chemical Structure and Identification

The citrate ion is a key component, and its structure allows for the chelation of divalent cations, a property central to many of its applications.

Caption: Chemical structure of trisodium citrate with associated sodium ions and water molecules of hydration.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | trisodium;2-hydroxypropane-1,2,3-tricarboxylate;dihydrate |

| CAS Number | 6132-04-3 |

| Molecular Formula | C₆H₅Na₃O₇·2H₂O or C₆H₉Na₃O₉[1] |

| Molecular Weight | 294.10 g/mol [2] |

Physical and Chemical Properties

The physical characteristics of sodium citrate dihydrate dictate its handling and storage requirements, while its chemical properties are fundamental to its function in various laboratory protocols.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White, crystalline powder or granular crystals | [3] |

| Odor | Odorless | [3][4] |

| Taste | Saline, mildly tart | [2] |

| Solubility in Water | Highly soluble; approximately 77 g/100 mL | [3] |

| Solubility in Ethanol | Practically insoluble | [1] |

| Melting Point | Decomposes at 150°C (loss of water), melts at >300°C | [3] |

| pH (5% w/v solution) | 7.0 - 9.0 | [5] |

| Stability | Stable under normal conditions; slightly deliquescent in moist air | [6] |

Key Laboratory Applications

Sodium citrate dihydrate's unique properties make it a versatile reagent in a multitude of laboratory applications, from routine diagnostics to advanced molecular biology techniques.

Anticoagulation in Hematology and Blood Banking

One of the most critical applications of sodium citrate is as an anticoagulant for whole blood.[7] This is essential for a wide range of coagulation assays and for the preservation of blood products.

Mechanism of Action: The anticoagulant effect of sodium citrate is achieved through the chelation of calcium ions (Ca²⁺) in the blood.[7][8] Calcium ions are a critical cofactor in the blood coagulation cascade, being essential for the activation of several clotting factors. By forming a complex with calcium, citrate effectively removes it from the cascade, thereby preventing clot formation.[7][9]

Caption: Mechanism of sodium citrate anticoagulation via calcium chelation.

Common Usage: Sodium citrate is the standard anticoagulant for coagulation testing, with blood collection tubes typically having a light blue top and containing a 3.2% or 3.8% sodium citrate solution.[9] The ratio of blood to anticoagulant is critical and is generally maintained at 9:1.[9]

Buffering Agent in Biological and Chemical Systems

As the conjugate base of a weak acid (citric acid), sodium citrate is an excellent buffering agent, resisting changes in pH.[10] This property is vital for maintaining stable pH conditions in a wide array of biological assays and chemical reactions.

Applications:

-

Antigen Retrieval: In immunohistochemistry, sodium citrate buffer is widely used for heat-induced epitope retrieval (HIER).[11] Heating tissue sections in this buffer breaks protein cross-links caused by formalin fixation, unmasking antigens for antibody binding.

-

RNA Isolation: Citrate buffers can be used during RNA isolation to prevent base hydrolysis, thereby protecting RNA integrity.[12]

-

Drug Formulation: In pharmaceutical sciences, sodium citrate is used to control the pH and enhance the stability of active pharmaceutical ingredients (APIs) in various dosage forms, including oral solutions and injectables.[1][13]

Experimental Protocol: Preparation of 10 mM Sodium Citrate Buffer (pH 6.0)

This is a standard protocol for preparing a citrate buffer commonly used for antigen retrieval.

Materials:

-

Trisodium citrate dihydrate (FW: 294.10 g/mol )

-

Distilled or deionized water

-

1 N Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

-

pH meter

-

Graduated cylinders and beakers

-

Stir plate and stir bar

Procedure:

-

Weigh out 2.94 grams of trisodium citrate dihydrate.

-

Dissolve the trisodium citrate dihydrate in approximately 800 mL of distilled water in a 1 L beaker.[11]

-

Stir the solution until the powder is completely dissolved.

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Place the pH electrode in the solution and monitor the pH.

-

Slowly add 1 N HCl dropwise to adjust the pH to 6.0. If the pH drops below 6.0, 1 N NaOH can be used to bring it back up.[11]

-

Once the desired pH is reached and stable, transfer the solution to a 1 L graduated cylinder.

-

Add distilled water to bring the final volume to 1 L.

-

Store the buffer at room temperature in a tightly sealed container.[11] The buffer is stable for several months.

Other Laboratory Applications

The versatility of sodium citrate dihydrate extends to several other areas of research and development:

-

Sequestering Agent: It can bind to and sequester metal ions in a solution, which can be useful in preventing unwanted enzymatic reactions or precipitation.[1]

-

Emulsifying Agent: In certain formulations, it acts as an emulsifying agent, helping to stabilize mixtures of oil and water.[1][2]

-

Drug Development: It is used as an excipient in various pharmaceutical formulations to enhance stability, control pH, and improve the efficacy of the final product.[6][13]

Quality Specifications and Standards

For laboratory use, particularly in clinical and pharmaceutical applications, sodium citrate dihydrate must meet stringent quality standards. Several pharmacopeias and organizations define these standards.

Table 3: Common Quality Grades and Their Significance

| Grade | Issuing Body | Key Characteristics and Applications |

| U.S.P. | United States Pharmacopeia | Meets the requirements for use in pharmaceutical manufacturing and compounding.[14][15] |

| B.P. | British Pharmacopoeia | Conforms to the standards set for medicines in the United Kingdom.[15] |

| Ph. Eur. | European Pharmacopoeia | Meets the quality standards for medicinal products in Europe.[15] |

| J.P. | Japanese Pharmacopoeia | Adheres to the official standards for drugs in Japan.[15] |

| ACS | American Chemical Society | High purity standard for analytical reagents used in chemical analysis. |

| Lab Grade | N/A | Possesses reasonable purity for general laboratory and educational use but does not meet official standards for quality or purity.[16] |

Safety, Handling, and Storage

While generally regarded as a non-toxic and non-hazardous substance, proper safety and handling procedures should always be followed in a laboratory setting.[17]

4.1. Hazard Identification and First Aid

-

Eye Contact: May cause irritation. In case of contact, immediately flush eyes with plenty of water for at least 15 minutes.[4][5]

-

Skin Contact: May cause mild irritation with prolonged contact. Wash skin with soap and water.[4][18]

-

Inhalation: Inhalation of dust may cause respiratory tract irritation. Move to fresh air.[4][5]

-

Ingestion: Ingestion of large amounts may cause gastrointestinal discomfort.[5][6]

4.2. Handling and Personal Protective Equipment (PPE)

-

Ventilation: Use in a well-ventilated area to minimize dust inhalation.[18][19]

-

PPE: Wear standard laboratory attire, including safety glasses and gloves. A dust mask may be appropriate if handling large quantities of powder.[19][20]

4.3. Storage and Stability

-

Conditions: Store in a cool, dry place in a tightly sealed container to prevent moisture absorption.[4][6]

-

Shelf Life: When stored properly, sodium citrate dihydrate is a stable compound with a long shelf life.[4]

Caption: General laboratory workflow for the preparation and use of sodium citrate solutions.

Conclusion

Sodium citrate dihydrate is a cornerstone reagent in the modern laboratory, valued for its low toxicity, high solubility, and versatile chemical properties. Its roles as a premier anticoagulant and a robust buffering agent are critical in ensuring the accuracy and reliability of a vast number of diagnostic and research protocols. A thorough understanding of its fundamental properties, as outlined in this guide, is paramount for its effective and safe utilization by researchers, scientists, and drug development professionals.

References

- Understanding the Importance of Sodium Citrate as the Preferred Anticoagulant for Coagulation Tests in the United States: A Guide for Clinical Labs and Hospitals. (n.d.). Needle.Tube.

- SODIUM CITRATE DIHYDRATE. (n.d.). Ataman Kimya.

-

Trisodium citrate. (n.d.). In Wikipedia. Retrieved from [Link]

-

Sodium Citrate Anticoagulant Solution: Package Insert / Prescribing Info / MOA. (n.d.). Drugs.com. Retrieved from [Link]

-

Sodium citrate anticoagulant used in coagulation testing and erythrocyte sedimentation rate determination. (n.d.). Desheng. Retrieved from [Link]

-

Sodium Citrate Buffer: Applications & Antigen Retrieval. (2023, June 13). Boster Bio. Retrieved from [Link]

-

Helmenstine, A. M. (2025, May 1). Simple Steps for Making Sodium Citrate Buffer. ThoughtCo. Retrieved from [Link]

-

Sodium Citrate Dihydrate | C6H9Na3O9 | CID 71474. (n.d.). PubChem. Retrieved from [Link]

-

Safety Data Sheet: tri-Sodium citrate dihydrate. (2024, March 2). Carl ROTH. Retrieved from [Link]

-

Safety Data Sheet Sodium citrate, dihydrate. (2025, March 10). Redox. Retrieved from [Link]

-

6132-04-3 CAS | tri-SODIUM CITRATE DIHYDRATE | Buffer Substances | Article No. 05830. (n.d.). Loba Chemie. Retrieved from [Link]

-

SODIUM CITRATE DIHYDRATE POWDER FCC USP. (n.d.). Xenex Labs. Retrieved from [Link]

-

Sodium Citrate USP (Dihydrate) For Compounding (API) (Rx). (n.d.). Mountainside Medical. Retrieved from [Link]

-

Anticoagulation of Diethyl Citrate and Its Comparison with Sodium Citrate in an Animal Model. (2011, December 2). Karger Publishers. Retrieved from [Link]

-

Material Safety Data Sheet - Sodium Citrate Dihydrate. (n.d.). Cole-Parmer. Retrieved from [Link]

-

Trisodium Citrate Dihydrate. (n.d.). Mooben Chemicals Inc. Retrieved from [Link]

-

Safety Data Sheet tri-SODIUM CITRATE Dihydrate. (2023, August 15). ChemSupply Australia. Retrieved from [Link]

-

Sodium Citrate Tubes: Uses, Types, Benefits and How They Work. (2025, September 30). KDL. Retrieved from [Link]

-

Sodium Citrate Dihydrate. (n.d.). CD Formulation. Retrieved from [Link]

-

ICSC 1219 - SODIUM CITRATE DIHYDRATE. (n.d.). Inchem.org. Retrieved from [Link]

-

Sodium Citrate Dihydrate Granular Lab Grade. (n.d.). Lab Alley. Retrieved from [Link]

-

Clinical Profile of Sodium Citrate Dihydrate USP. (n.d.). GlobalRx. Retrieved from [Link]

-

Trisodium citrate dihydrate. (2015, December 5). Gadot. Retrieved from [Link]

-

Sodium Citrate, Dihydrate, Crystal, ACS. (2022, May 2). Columbus Chemical. Retrieved from [Link]

-

Safety Data Sheet: tri-Sodium citrate dihydrate. (2024, March 2). Carl ROTH. Retrieved from [Link]

-

Sodium citrate. (n.d.). In Wikipedia. Retrieved from [Link]

-

Sodium Citrate, Dihydrate, Granular, U.S.P. (2011, June 8). Thermo Fisher Scientific. Retrieved from [Link]

-

Sodium citrate dihydrate. (n.d.). The University of Maryland, Baltimore. Retrieved from [Link]

-

Method of Analysis for Sodium Citrate. (n.d.). Pharmaguideline. Retrieved from [Link]

Sources

- 1. annexechem.com [annexechem.com]

- 2. Trisodium citrate - Wikipedia [en.wikipedia.org]

- 3. Sodium Citrate Dihydrate | C6H9Na3O9 | CID 71474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. resources.finalsite.net [resources.finalsite.net]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Sodium Citrate Dihydrate - CD Formulation [formulationbio.com]

- 7. needle.tube [needle.tube]

- 8. drugs.com [drugs.com]

- 9. Sodium citrate anticoagulant used in coagulation testing and erythrocyte sedimentation rate determination [vacutaineradditives.com]

- 10. Sodium citrate | 68-04-2 [chemicalbook.com]

- 11. bosterbio.com [bosterbio.com]

- 12. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 13. mountainside-medical.com [mountainside-medical.com]

- 14. Articles [globalrx.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. laballey.com [laballey.com]

- 17. carlroth.com [carlroth.com]

- 18. redox.com [redox.com]

- 19. fishersci.com [fishersci.com]

- 20. chemsupply.com.au [chemsupply.com.au]

exploring the chelating properties of trisodium citrate dihydrate

An In-Depth Technical Guide to the Chelating Properties of Trisodium Citrate Dihydrate

Abstract

Trisodium citrate dihydrate, the tribasic salt of citric acid, is a uniquely versatile excipient and agent extensively utilized across pharmaceutical, research, and industrial sectors. Its efficacy is largely rooted in its exceptional ability to chelate di- and trivalent metal cations. This guide provides a comprehensive exploration of the fundamental principles governing the chelating properties of trisodium citrate. We will dissect its molecular mechanism of action, examine the stability of its metal complexes, detail its critical applications in drug development and life sciences, and present a validated experimental workflow for quantifying its chelating capacity. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this essential compound.

The Fundamental Principle: An Introduction to Chelation and the Citrate Ion

Chelation is a high-affinity binding process in which a central metal ion is coordinately bonded to two or more atoms within the same ligand molecule, forming a stable, ring-like structure known as a chelate.[1] This sequestration of metal ions is critical for preventing unwanted chemical reactions, such as oxidation, precipitation, or participation in biological cascades.

Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) is a white, crystalline powder that is highly soluble in water.[2][3] When dissolved, it dissociates to release sodium ions (Na⁺) and the citrate anion (C₆H₅O₇³⁻). The citrate anion is the active chelating species. It is a multidentate ligand, meaning it can grasp a central metal ion at multiple points simultaneously, a characteristic that underpins its potent chelating action.

The Molecular Basis of Citrate's Chelating Power

The remarkable chelating capability of the citrate ion is a direct consequence of its molecular architecture. The ion possesses three carboxylate groups (-COO⁻) and one central hydroxyl group (-OH).[4] These functional groups act as electron-pair donors (Lewis bases), forming strong coordinate bonds with electron-accepting metal ions (Lewis acids).

The spatial arrangement of these groups allows the citrate molecule to envelop a metal ion, forming stable five-membered ring structures, which are thermodynamically highly favorable. This multi-point attachment is significantly stronger than the binding of monodentate ligands, an effect known as the "chelate effect."

Caption: Citrate anion chelating a divalent metal ion (M²⁺).

Coordination Chemistry: Stability and the Influence of pH

The strength of the interaction between citrate and a metal ion can be quantified by its stability constant (log β). A higher log β value indicates the formation of a more stable complex. Citrate forms complexes of varying stability with a wide range of metal ions.

Table 1: Stability Constants of Metal-Citrate Complexes

| Metal Ion | Log Stability Constant (log β) | Reference |

| Calcium (Ca²⁺) | 3.2 - 4.8 | [5] |

| Iron (II) (Fe²⁺) | ~4.4 | [6] |

| Iron (III) (Fe³⁺) | ~11.5 - 12.5 | [6][7] |

| Copper (II) (Cu²⁺) | ~5.9 - 6.1 | [6][7] |

| Zinc (II) (Zn²⁺) | ~4.5 - 5.0 | [8] |

| Uranium (VI) (UO₂²⁺) | ~8.7 | [9] |

Note: Stability constants are conditional and can vary with temperature and ionic strength.

The chelating efficiency of citrate is profoundly dependent on the pH of the solution.[4] Citric acid is a weak tribasic acid with pKa values of approximately 3.13, 4.76, and 6.40. At low pH, the carboxyl groups are protonated (-COOH), reducing their ability to bind metal ions.[4] As the pH increases, the groups deprotonate to form carboxylates (-COO⁻), significantly enhancing the molecule's chelating power.[4] This makes trisodium citrate particularly effective in neutral to mildly alkaline conditions, with a typical pH range of 7.5 to 9.0 for a 5% solution.[10]

Sources

- 1. scirp.org [scirp.org]

- 2. Trisodium citrate dihydrate: uses and Structure_Chemicalbook [chemicalbook.com]

- 3. Trisodium citrate dihydrate | 6132-04-3 [chemicalbook.com]

- 4. Exploring the Effects of Citric Acid as a Chelating Agent on pH Levels in Solutions [thinkdochemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Trisodium citrate - Wikipedia [en.wikipedia.org]

Mastering Nanoparticle Synthesis: The Foundational Principles of Sodium Citrate Dihydrate

An In-Depth Technical Guide for Researchers

Executive Summary: Sodium citrate dihydrate is a cornerstone reagent in the bottom-up synthesis of metallic nanoparticles, particularly gold and silver. Its prevalence is owed to its remarkable dual functionality, acting as both a gentle reducing agent and an effective electrostatic capping agent. This guide delves into the core principles governing its use, focusing on the mechanistic intricacies of the widely adopted Turkevich method. We will explore the causal relationships between key reaction parameters—such as reagent concentration, pH, and temperature—and the final nanoparticle characteristics, including size, monodispersity, and colloidal stability. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing not only theoretical understanding but also field-proven protocols and data-driven insights to enable reproducible and controlled nanoparticle synthesis.

The Dual Functionality of Sodium Citrate: A Tale of Reduction and Stabilization

In the aqueous synthesis of nanoparticles, particularly gold nanoparticles (AuNPs), trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) performs two critical and interconnected roles.[1] Understanding this dual nature is fundamental to mastering control over the synthesis process.

Citrate as a Reducing Agent

The primary chemical function of citrate in methods like the Turkevich synthesis is the reduction of a metal salt precursor, typically hydrogen tetrachloroaurate (HAuCl₄), to its neutral metallic state.[1][2] In this reaction, gold ions (Au³⁺) are reduced to metallic gold atoms (Au⁰).[3] This process is not instantaneous and is highly temperature-dependent; citrate's reducing potential is significantly enhanced at elevated temperatures, typically near the boiling point of water.[4][5] During the reaction, the citrate molecule is oxidized.

The overall reaction can be simplified as the reduction of gold ions, which then coalesce to form nanoparticles. The color of the solution provides a visual indicator of this process, transitioning from a pale yellow (Au³⁺ solution) to a characteristic deep red or purple, which signifies the formation of a colloidal gold suspension due to a phenomenon known as Localized Surface Plasmon Resonance (LSPR).[6][7]

Citrate as a Capping and Stabilizing Agent

Once metallic nanoparticles are formed, they have a high surface energy and a natural tendency to aggregate to minimize this energy, leading to instability and precipitation. Sodium citrate prevents this by acting as a capping agent. The citrate anions (C₆H₅O₇³⁻) adsorb onto the surface of the newly formed nanoparticles.[2][8]

This adsorption imparts a significant negative surface charge, creating an electrostatic repulsion between adjacent particles. This repulsive force counteracts the attractive van der Waals forces, preventing aggregation and ensuring the long-term stability of the colloidal suspension.[4][9] The magnitude of this surface charge, often quantified by Zeta potential measurements, is a critical indicator of colloidal stability.[10][11]

A Mechanistic Deep Dive: The Turkevich Method

Developed in 1951, the Turkevich method remains a foundational technique for synthesizing monodisperse spherical gold nanoparticles, typically in the 10-20 nm range.[1] Its success and reproducibility hinge on a seed-mediated growth mechanism, which can be understood as a three-stage process.[12]

-

Nucleation: Upon addition of sodium citrate to the boiling HAuCl₄ solution, a rapid initial reduction of Au³⁺ ions occurs, forming a supersaturated solution of Au⁰ atoms. These atoms quickly coalesce into tiny, stable clusters known as nuclei or "seeds," typically around 1.5-3 nm in diameter.[12][13] This initial burst of nucleation determines the total number of particles in the final colloid.[12]

-

Growth: After the initial nucleation event, the reaction conditions change. The remaining, less reactive gold precursor ions in the solution are reduced and deposit onto the surface of the existing seed particles.[3][12] This process of surface-catalyzed reduction is favored over the formation of new nuclei, ensuring that the existing particles grow uniformly in size. This is the key to the method's ability to produce a highly monodisperse sample.

-

Stabilization: Throughout the growth phase and upon completion of the reaction, citrate anions continuously adsorb to the particle surfaces, providing the crucial electrostatic stabilization that defines the final colloidal suspension.[6]

The following diagram illustrates the seed-mediated growth mechanism central to the Turkevich method.

Caption: The seed-mediated growth mechanism in Turkevich synthesis.

Mastering Control: The Impact of Key Reaction Parameters

The final size, shape, and concentration of nanoparticles are not arbitrary but are dictated by the careful control of several experimental variables. Understanding the causality behind these parameters is essential for reproducible synthesis.

Molar Ratio of Citrate to Gold

The molar ratio of the reducing/capping agent (sodium citrate) to the metal precursor (HAuCl₄) is arguably the most critical factor for controlling particle size.[14]

-

Principle: Generally, increasing the citrate-to-gold molar ratio results in smaller nanoparticles.[4][15] Conversely, decreasing this ratio leads to larger particles.[14]

-

Causality: A higher concentration of citrate leads to a faster nucleation rate, forming a larger number of initial seed particles.[2][4] Since the total amount of gold precursor is fixed, it becomes distributed over a greater number of nuclei, resulting in smaller final particle diameters.[12]

| Molar Ratio (Citrate:AuCl₄) | Approximate Final AuNP Diameter | Reference |

| 0.5 | ~150 nm | [14] |

| 1.0 | ~50 nm | [14] |

| 2.4 | ~30 nm | [14] |

| 3.2 | ~15 nm | [14] |

| 4.0 | ~10 nm | [14] |

| Caption: Effect of Trisodium Citrate to Gold Chloride molar ratio on final nanoparticle size. |

pH of the Reaction Medium

The pH of the synthesis medium has a profound effect on both the reaction kinetics and the final nanoparticle concentration.

-

Principle: The synthesis performance is highly dependent on pH, with studies showing an optimal range for producing monodisperse, spherical particles.[16] Slight variations in pH can lead to significant changes in the reaction yield.[17][18] For instance, a decrease in pH from 5.3 to 4.7 can reduce the final nanoparticle concentration by nearly half without altering the particle size.[17][19]

-

Causality: The pH influences the chemical form of both the gold precursor and the citrate. At lower pH, a greater proportion of the more reactive AuCl₄⁻ ions exists, which can be reduced quickly.[3] However, a lower pH can also adversely affect the citrate's ability to act as a stabilizer by protonating the carboxylate groups, which is required for surface adsorption.[18][19] An optimal pH (often around 5.0-5.3) balances these effects to achieve both efficient reduction and stable capping.[16][17]

Reaction Temperature

Temperature is a critical kinetic controller for the reaction.

-

Principle: The standard Turkevich method is conducted at or very near the boiling point of the aqueous solution.[1][6]

-

Causality: High temperature is required to provide sufficient thermal energy to overcome the activation barrier for the reduction of Au³⁺ by the relatively weak citrate reducing agent.[5] Temperature influences the rates of nucleation and growth; inconsistent or lower temperatures can lead to incomplete reactions, broader size distributions, or the formation of larger, less spherical particles.

A Self-Validating Experimental Protocol

This protocol describes a standard Turkevich synthesis for generating ~20 nm gold nanoparticles. The expected color changes serve as in-process validation checkpoints.

Required Materials and Solutions

-

Hydrogen tetrachloroaurate (HAuCl₄·3H₂O) Stock Solution (1.0 mM): Dissolve the appropriate amount of HAuCl₄·3H₂O in high-purity, deionized water. Store in a brown glass bottle, as the solution is light-sensitive.[6]

-

Trisodium Citrate Dihydrate Solution (1% w/v, approx. 34 mM): Dissolve 1.0 g of Na₃C₆H₅O₇·2H₂O in 100 mL of deionized water. This solution should be made fresh before each synthesis for best results.[6]

-

Equipment: Erlenmeyer flask, stirring hotplate, magnetic stir bar, graduated cylinders, condenser (optional, to prevent volume loss). All glassware must be scrupulously cleaned.

Step-by-Step Methodology

-

Setup: Add 20 mL of the 1.0 mM HAuCl₄ solution to a 50 mL Erlenmeyer flask with a magnetic stir bar. Place the flask on a stirring hotplate.[6]

-

Heating: Bring the solution to a rolling boil under vigorous stirring.[6]

-

Initiation: To the rapidly stirring, boiling solution, quickly add 2 mL of the 1% trisodium citrate solution.[1][6]

-

Reaction & Observation: Continue heating and stirring. Observe the sequence of color changes:

-

The initial pale yellow will fade to colorless as Au³⁺ is reduced.[20]

-

The solution will then turn a faint blue or grey, indicating the initial nucleation of small particles.[8]

-

Finally, the color will transition to a stable, deep red, indicating the formation of the final spherical nanoparticles.[6]

-

-

Completion: Once the solution has turned deep red and the color is stable, remove the flask from the heat. This typically takes 10-15 minutes.[6]

-

Cooling & Storage: Allow the colloidal solution to cool to room temperature while continuing to stir gently. Store the final solution in a clean, sealed container at 4°C.

Caption: Standard experimental workflow for Turkevich synthesis.

References

-

Nanopartz. (n.d.). The Turkevich Method: A Guide to Synthesizing Gold Nanoparticles. Retrieved from [Link]

-

MRSEC Education Group. (n.d.). Citrate Synthesis of Gold Nanoparticles. University of Wisconsin–Madison. Retrieved from [Link]

-

Torskal. (2025). Gold Nanoparticle Synthesis: Turkevich vs Brust vs Green. Retrieved from [Link]

-

Wuithschick, M., et al. (2015). Turkevich in New Robes: Key Questions Answered for the Most Common Gold Nanoparticle Synthesis. ACS Nano, 9(7), 7052–7071. Retrieved from [Link]

-

News-Medical.Net. (2018). Gold Nanoparticle Synthesis. Retrieved from [Link]

-

Ji, X., et al. (2017). Synthesis of Precision Gold Nanoparticles Using Turkevich Method. Journal of the Japan Society of Powder and Powder Metallurgy, 64(11), 661-668. Retrieved from [Link]

-

Carrillo-Carrion, C., et al. (2018). Slight pH Fluctuations in the Gold Nanoparticle Synthesis Process Influence the Performance of the Citrate Reduction Method. Sensors, 18(7), 2246. Retrieved from [Link]

-

Nguyen, P. H. P., et al. (2021). Gold nanoparticle synthesis. ResearchGate. Retrieved from [Link]

-

Thakkar, S., et al. (2016). A Facile pH Controlled Citrate-Based Reduction Method for Gold Nanoparticle Synthesis at Room Temperature. Journal of Nanomaterials, 2016, 4893560. Retrieved from [Link]

-

Al-Musawi, S., & Al-Fayzy, J. (2018). The Effect of Trisodium Citrate Concentration on the Size of Gold Nanoparticles. Journal of Engineering and Applied Sciences, 13(S2), 2821-2824. Retrieved from [Link]

-

Ijmra. (2023). Influence of Sodium Citrate Concentration on the Formation of Silver Nanoparticles and Acti Bacterials Studies. Retrieved from [Link]

-

Alhajji, E. M. (2016). UV-vis Analysis of the Effect of Sodium Citrate on the Size and the Surface Plasmon Resonance of Au NPs. North Carolina Agricultural and Technical State University. Retrieved from [Link]

-

Brown, K. A. (2017). Citrate's Counter Ions and pH Effect on Gold Nanoparticle Growth Kinetics. DigitalCommons@UMaine. Retrieved from [Link]

-

Kumar, D., et al. (2021). Controlled growth of citrate-stabilized gold nanoparticles using a semi-continuous seed-mediated route. Scientific Reports, 11, 19853. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Zhang, X., et al. (2013). Facile synthesis of concentrated gold nanoparticles with low size-distribution in water: temperature and pH controls. Journal of Nanoparticle Research, 15, 1795. Retrieved from [Link]

-

ResearchGate. (n.d.). pH of sodium citrate solution before and after being used to synthesize AuNPs. Retrieved from [Link]

-

ResearchGate. (2023). Influence of Sodium Citrate Concentration on the Formation of Silver Nanoparticles and Acti Bacterials Studies | Request PDF. Retrieved from [Link]

-

Pop, A. L., et al. (2022). Silver Nanoparticle Synthesis via Photochemical Reduction with Sodium Citrate. Materials, 15(24), 9089. Retrieved from [Link]

-

Leiva, A., et al. (2023). Gold Nanoparticles: A Didactic Step-by-Step of the Synthesis Using the Turkevich Method, Mechanisms, and Characterizations. World Journal of Chemical Education, 11(2), 46-52. Retrieved from [Link]

-

Sadowski, Z., et al. (2017). The role of tannic acid and sodium citrate in the synthesis of silver nanoparticles. Journal of Nanoparticle Research, 19, 273. Retrieved from [Link]

-

ResearchGate. (n.d.). What Factors Control the Size and Shape of Silver Nanoparticles in the Citrate Ion Reduction Method?. Retrieved from [Link]

-

Even3. (n.d.). synthesis of gold nanoparticles via citrate reduction process. Retrieved from [Link]

-

ResearchGate. (2018). Slight pH Fluctuations in the Gold Nanoparticle Synthesis Process Influence the Performance of the Citrate Reduction Method. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Slight pH Fluctuations in the Gold Nanoparticle Synthesis Process Influence the Performance of the Citrate Reduction Method. Retrieved from [Link]

-

Odenbach, S., et al. (2018). Effect of Citrate on the Size and the Magnetic Properties of Primary Fe3O4 Nanoparticles and Their Aggregates. Nanomaterials, 8(11), 875. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 614 - Effect of Reducing Agents on Physical and Chemical Properties of Silver Nanoparticles. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Stability of synthesized silver nanoparticles in citrate and mixed gelatin/citrate solution. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Characterization of chemical mediated synthesis of silver nanoparticles (Ag- NPs) and their antibacterial efficacy against selected. Retrieved from [Link]

-

Kedar, K., et al. (2022). Synthesis of Silver Nanoparticles by Chemical Reduction Method. International Journal of Pharmaceutical and Phytopharmacological Research, 25(3), 364-376. Retrieved from [Link]

-

Vukoje, I., et al. (2020). Synthesis of Citrate-Stabilized Silver Nanoparticles Modified by Thermal and pH Preconditioned Tannic Acid. Nanomaterials, 10(10), 2038. Retrieved from [Link]

-

ResearchGate. (2021). How to synthesis Au nanoparticles reduced by sodium citrate?. Retrieved from [Link]

-

Personick, M. L., et al. (2017). Synthesis of Stable Citrate-Capped Silver Nanoprisms. Langmuir, 33(32), 7943–7949. Retrieved from [Link]

-

Research and Reviews. (2022). Synthesis and Characterization of Citrate Stabilized Silver Nanoparticles. Retrieved from [Link]

Sources

- 1. Gold Nanoparticle Synthesis: Turkevich vs Brust vs Green [torskal.com]

- 2. The Turkevich Method for Synthesizing Gold Nanoparticles | A Comprehensive Guide | Nanopartz⢠[nanopartz.com]

- 3. news-medical.net [news-medical.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. education.mrsec.wisc.edu [education.mrsec.wisc.edu]

- 7. static.even3.com [static.even3.com]

- 8. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Controlled growth of citrate-stabilized gold nanoparticles using a semi-continuous seed-mediated route - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Precision Gold Nanoparticles Using Turkevich Method [jstage.jst.go.jp]

- 15. emanalhajji.weebly.com [emanalhajji.weebly.com]

- 16. A Facile pH Controlled Citrate-Based Reduction Method for Gold Nanoparticle Synthesis at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Slight pH Fluctuations in the Gold Nanoparticle Synthesis Process Influence the Performance of the Citrate Reduction Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. [PDF] Slight pH Fluctuations in the Gold Nanoparticle Synthesis Process Influence the Performance of the Citrate Reduction Method | Semantic Scholar [semanticscholar.org]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Anticoagulant Properties of Sodium Citrate Dihydrate

This guide provides a comprehensive technical overview of the anticoagulant properties of sodium citrate dihydrate, tailored for researchers, scientists, and drug development professionals. It delves into the core mechanisms of action, practical applications, and detailed experimental protocols, offering field-proven insights to ensure scientific integrity and reproducible results.

Introduction: The Pivotal Role of Anticoagulation in Research and Medicine

In the landscape of biomedical research and clinical diagnostics, the ability to prevent blood coagulation is fundamental. Uncontrolled clotting can compromise the integrity of blood samples, confound experimental results, and pose significant risks in various medical procedures.[1] Sodium citrate dihydrate stands as a cornerstone anticoagulant, prized for its efficacy, safety, and versatility.[2] This guide will explore the multifaceted nature of this compound, from its basic chemical properties to its sophisticated applications in modern science.

Sodium citrate dihydrate, the tribasic salt of citric acid, is a white, crystalline powder highly soluble in water.[2] Its primary role in medicine is as a potent anticoagulant, a function it achieves by chelating calcium ions essential for the blood coagulation cascade.[3] This simple yet elegant mechanism has made it an indispensable tool in blood banking, coagulation testing, and extracorporeal circuits like dialysis and apheresis.[3][4]

Core Mechanism of Action: Calcium Chelation

The anticoagulant effect of sodium citrate is predicated on its ability to bind with free calcium ions (Ca²⁺) in the blood, forming a soluble calcium citrate complex.[3][5][6] Calcium ions are a critical cofactor for several enzymatic reactions within the coagulation cascade. By effectively sequestering these ions, sodium citrate prevents the activation of key clotting factors, thereby inhibiting the entire coagulation process.[6][7]

Caption: Simplified mechanism of sodium citrate anticoagulation.

This targeted action on calcium ions is what makes sodium citrate a regional anticoagulant, particularly valuable in procedures like continuous renal replacement therapy (CRRT), where anticoagulation is needed within the extracorporeal circuit without systemic effects on the patient.[4]

Key Applications in Research and Drug Development

Sodium citrate dihydrate's anticoagulant properties are leveraged across a spectrum of applications:

-

In Vitro Diagnostics: It is the anticoagulant of choice for coagulation assays such as Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT).[8][9] Light blue-top blood collection tubes typically contain a 3.2% or 3.8% buffered sodium citrate solution.[9][10]

-

Blood Banking and Transfusion Medicine: By preventing clotting, sodium citrate is crucial for the preservation and storage of whole blood and blood components.[2]

-

Extracorporeal Circuits: It is used as a regional anticoagulant in hemodialysis, plasmapheresis, and extracorporeal membrane oxygenation (ECMO), especially for patients at high risk of bleeding.[4][11]

-

Drug Development: In the development of therapies that modulate coagulation, sodium citrate is used to prepare plasma for in vitro testing of drug candidates.

Experimental Protocols and Methodologies

The following protocols are provided as a foundation for common applications of sodium citrate dihydrate. It is imperative to adhere to specific institutional and regulatory guidelines.

Preparation of Anticoagulant Sodium Citrate Solution (4% w/v)

This protocol is based on the United States Pharmacopeia (USP) guidelines for preparing a sterile 4% w/v anticoagulant sodium citrate solution.[12][13]

Materials:

-

Sodium Citrate Dihydrate (C₆H₅Na₃O₇·2H₂O), USP grade

-

Water for Injection (WFI)

-

Sterile filtration apparatus (0.22 µm filter)

-

Sterile single-dose containers (Type I or Type II glass preferred)

-

Autoclave

Procedure:

-

Weighing: Accurately weigh 40 g of sodium citrate dihydrate.[12][14]

-

Dissolving: Dissolve the sodium citrate dihydrate in a sufficient quantity of WFI to make a final volume of 1000 mL.[12][14] Ensure complete dissolution by stirring.

-

Filtration: Filter the solution through a sterile 0.22 µm filter to remove any particulate matter and ensure clarity.[12][14]

-

Dispensing: Aseptically dispense the filtered solution into sterile single-dose containers.[12][14]

-

Sterilization: Sterilize the filled containers by autoclaving.[12][14] Aqueous solutions of sodium citrate are stable and can be sterilized by this method.[15]

-

Quality Control: The final solution should contain between 3.80 g and 4.20 g of sodium citrate dihydrate per 100 mL.[12][14] The pH should be between 6.4 and 7.5.[13][14]

Blood Collection for Coagulation Assays

Proper blood collection is critical for accurate coagulation testing. The standard practice involves using evacuated blood collection tubes containing a buffered sodium citrate solution.

Key Considerations:

-

Anticoagulant-to-Blood Ratio: A precise ratio of 1 part anticoagulant solution to 9 parts blood is essential.[8] Underfilling the tube can lead to an excess of citrate, which can falsely prolong clotting times.[16]

-

Mixing: Immediately after collection, gently invert the tube 3-4 times to ensure thorough mixing of the blood with the anticoagulant. Vigorous shaking can cause hemolysis and platelet activation.

-

Concentration: The most commonly used concentrations of sodium citrate are 3.2% (0.109 M) and 3.8% (0.129 M).[10] The International Society for Thrombosis and Haemostasis (ISTH) recommends the use of 3.2% citrate.[17] Studies have shown that different citrate concentrations can affect coagulation test results, particularly with more responsive reagents.[18][19]

Caption: Standard workflow for blood collection for coagulation testing.

Data Presentation and Interpretation

The choice of sodium citrate concentration can significantly impact the results of coagulation assays. The following table summarizes findings from a study comparing 3.2% and 3.8% sodium citrate concentrations.

| Parameter | Effect of Higher Citrate Concentration (3.8%) | Clinical Significance | Reference |

| Prothrombin Time (PT) / INR | False prolongation with responsive reagents | Can lead to incorrect dosing of oral anticoagulants | [17][18] |

| Activated Partial Thromboplastin Time (aPTT) | False prolongation with responsive reagents | May result in inappropriate heparin dose adjustments | [18][19] |

| Factor V and VIII Assays | Artificially elevated activity at low citrate levels | Risk of misinterpretation of factor deficiencies | [20] |

Impact on Platelet Function

While primarily known for its effect on the coagulation cascade, sodium citrate also influences platelet function. Increasing concentrations of sodium citrate lead to a reduction in platelet aggregation and fibrinogen binding due to the decreased concentration of ionized calcium.[21] However, some studies suggest that the inclusion of citrate in platelet additive solutions can contribute to the "platelet storage lesion," characterized by increased glucose utilization, lactate formation, and expression of platelet activation markers.[22]

Conclusion and Future Directions

Sodium citrate dihydrate remains an indispensable tool in research and clinical practice due to its effective and well-understood mechanism of anticoagulation. Its applications are broad and critical for obtaining reliable data in coagulation studies and ensuring patient safety in various medical procedures. As our understanding of the nuances of hemostasis evolves, further research into the subtle effects of citrate on platelet function and its interaction with novel anticoagulant therapies will be essential. The continued standardization of protocols for its use, particularly concerning concentration and blood-to-anticoagulant ratios, is paramount for ensuring the accuracy and reproducibility of experimental and diagnostic results.

References

- The Amount of Sodium Citrate Used in a Blood Collection Tube. (n.d.). Gecko Optical.

- What are the effects and usage of sodium citrate 4% as an anticoagulant? (2025, September 27). Dr.Oracle.

- Sodium Citrate Tubes: Uses, Types, Benefits and How They Work. (2025, September 30). KDL.

- The Importance of Including Sodium Citrate in Blood Collection. (n.d.). Needle.Tube.

- Effects of sodium citrate, low molecular weight heparin, and prostaglandin E1 on aggregation, fibrinogen binding, and enumeration of equine platelets. (n.d.). PubMed.

- Sodium Citrate – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu.

- Homemade Anticoagulants: Preparation guide (Trisodium Citrate and ACD). (2019, January 31). Blogspot.

- The Power of Sodium Citrate Blood Collection Tubes. (2024, April 15). Siny Medical.

- Sodium Citrate Tube – Accurate Blood Collection. (2025, May 19). Capasee.

- What is the mechanism of Sodium Citrate Hydrate? (2024, July 17). Patsnap Synapse.

- Sodium Citrate Dihydrate: Uses, Benefits & Applications. (n.d.). Annexe Chem.

- Anticoagulant Sodium Citrate Solution USP 2025. (2025, February 13). Usp.org.

- Effects of pH and concentration of sodium citrate anticoagulant on platelet aggregation measured by light transmission aggregometry induced by adenosine diphosphate. (n.d.). Taylor & Francis Online.

- Anticoagulant solution for use in blood chemistry-related techniques and apparatus. (n.d.). Google Patents.

- Effects of pH and concentration of sodium citrate anticoagulant on platelet aggregation measured by light transmission aggregometry induced by adenosine diphosphate. (n.d.). PubMed.

- Understanding the Importance of Sodium Citrate as the Preferred Anticoagulant for Coagulation Tests in the United States: A Guide for Clinical Labs and Hospitals. (n.d.). Needle.Tube.

- Sodium citrate anticoagulant used in coagulation testing and erythrocyte sedimentation rate determination. (n.d.). Desheng.

- Effects of EDTA and Sodium Citrate on Platelet Indices: Should we use MPV or MPV/PC Ratio? (n.d.). Bezmialem Science.

- Sodium Citrate Dihydrate. (n.d.). CD Formulation.

- The Role of Anticoagulant Sodium Citrate in Coagulation Testing. (n.d.). Needle.Tube.

- Sodium Citrate Dihydrate. (n.d.). PubChem.

- Anticoagulant Sodium Citrate Solution. (n.d.). Pharmacopeia.cn.

- SODIUM CITRATE DIHYDRATE. (n.d.). Ataman Kimya.

- Sodium citrate dihydrate. (2025, August 20). Chemsrc.

- Anticoagulant Sodium Citrate 4% Preparation. (n.d.). Scribd.

- The Role of Sodium Citrate in Blood Preservation and Pharmaceutical Formulations. (n.d.). Blooved.

- Package Insert - ANTICOAGULANT SODIUM CITRATE 4% W/V SOLUTION USP. (n.d.). FDA.

- Clinical Profile of Sodium Citrate Dihydrate USP. (n.d.). GlobalRx.

- Sodium citrate (dihydrate). (n.d.). Cambridge Bioscience.

- Sodium citrate contributes to the platelet storage lesion. (2019, February 22). PubMed.

- Preface. (n.d.). Tulip Diagnostics.

- Sodium citrate dihydrate. (n.d.). The University of Maryland, Baltimore.

- Effect of sodium citrate concentration on coagulation assays. (n.d.). ResearchGate.

- Impact of Sodium Citrate Levels in Coagulation Assays. (2025, May 7). Precision BioLogic.

- Effect of sodium citrate anticoagulant solution in continuous veno-venous hemofiltration in critically ill children. (2025, July 2). PubMed Central.

- 10ml Sodium Citrate Tubes for Accurate Coagulation Tests. (2025, June 2). Siny Medical.

- Citrate anticoagulation and the dynamics of thrombin generation. (n.d.). PubMed.

- Effect of 3.2% vs 3.8% sodium citrate concentration on routine coagulation testing. (n.d.). PubMed.

- Regional Citrate Anticoagulation in CRRT. (2019, November 22). Renal Fellow Network.

- Validation of a New Small-Volume Sodium Citrate Collection Tube for Coagulation Testing in Critically Ill Patients with Coagulopathy. (n.d.). PubMed.

- Coagulation Tests Affected by Sodium Citrate Concentration. (2018, August 28). LabMedica.

- Sodium citrate vacuum tubes validation: preventing preanalytical variability in routine coagulation testing. (2013, April). PubMed.

- Validations/Verifications of Alternative Anticoagulants for Platelet Clumping. (2021, December 20). Lablogatory.

Sources

- 1. The Importance of Including Sodium Citrate in Blood Collection [needle.tube]

- 2. annexechem.com [annexechem.com]

- 3. nbinno.com [nbinno.com]

- 4. droracle.ai [droracle.ai]

- 5. What is the mechanism of Sodium Citrate Hydrate? [synapse.patsnap.com]

- 6. needle.tube [needle.tube]

- 7. needle.tube [needle.tube]

- 8. The Amount of Sodium Citrate Used in a Blood Collection Tube [needle.tube]

- 9. kdlnc.com [kdlnc.com]

- 10. Sodium citrate anticoagulant used in coagulation testing and erythrocyte sedimentation rate determination [vacutaineradditives.com]

- 11. clinicaltrials.eu [clinicaltrials.eu]

- 12. trungtamthuoc.com [trungtamthuoc.com]

- 13. scribd.com [scribd.com]

- 14. Anticoagulant Sodium Citrate Solution [drugfuture.com]

- 15. Sodium Citrate Dihydrate - CD Formulation [formulationbio.com]

- 16. sinymedical.com [sinymedical.com]

- 17. tulipgroup.com [tulipgroup.com]

- 18. researchgate.net [researchgate.net]

- 19. Effect of 3.2% vs 3.8% sodium citrate concentration on routine coagulation testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. precisionbiologic.com [precisionbiologic.com]

- 21. Effects of sodium citrate, low molecular weight heparin, and prostaglandin E1 on aggregation, fibrinogen binding, and enumeration of equine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Sodium citrate contributes to the platelet storage lesion - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Z Guide to Sodium Citrate Dihydrate Solubility for Laboratory Applications

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of sodium citrate dihydrate in common laboratory solvents. Moving beyond a simple data sheet, this guide delves into the core principles governing solubility, provides field-proven experimental protocols for its determination, and presents quantitative data in an accessible format to support your research and development endeavors.

Introduction: The Ubiquitous Buffer and Excipient

Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) is the tribasic salt of citric acid, a compound central to cellular metabolism.[1][2] In the laboratory and pharmaceutical manufacturing, it is a workhorse excipient valued for its low toxicity, high stability, and versatile functionality.[3] It serves primarily as a buffering agent to control and stabilize pH, a sequestering agent for metal ions, and an anticoagulant for blood storage.[2][4] An accurate understanding of its solubility is paramount for consistent and reliable formulation, from creating stable buffer solutions for enzyme assays to developing liquid dosage forms in pharmaceuticals.

Physicochemical Properties Governing Solubility

The solubility of sodium citrate dihydrate is dictated by its molecular structure and the nature of the solvent.

-

Chemical Structure: As a salt of a weak acid (citric acid) and a strong base (sodium hydroxide), it is a mildly basic salt.[4] Its structure contains three carboxyl groups and one hydroxyl group, which become ionized in solution.

-

High Polarity: The presence of multiple carboxylate anions (COO⁻) and sodium cations (Na⁺) makes it a highly polar, ionic compound. This polarity is the primary determinant of its solubility behavior.

-

Hydration: The dihydrate form contains two molecules of water of crystallization, which can influence its dissolution kinetics compared to the anhydrous form.[4] These water molecules are lost at approximately 150°C.[3][5]

The fundamental principle of "like dissolves like" is the key to understanding its solubility. Polar solvents will readily dissolve polar solutes like sodium citrate dihydrate, while nonpolar solvents will not.

Quantitative Solubility Data

The solubility of sodium citrate dihydrate is highest in polar solvents, particularly water, and decreases dramatically as solvent polarity decreases.

| Solvent | Chemical Formula | Solubility ( g/100 mL at 25°C) | Comments |

| Water | H₂O | 77 g/100 mL[5] (equivalent to 770 mg/mL)[2] | Highly soluble. Solubility increases significantly with temperature.[6] One gram dissolves in 0.6 mL of boiling water.[1] |

| Glycerol | C₃H₈O₃ | Soluble[3] | A polar protic solvent, it readily dissolves sodium citrate. |

| Ethanol | C₂H₅OH | Practically Insoluble[4][7] | The lower polarity of ethanol compared to water is insufficient to overcome the lattice energy of the ionic salt. |

| Methanol | CH₃OH | Insoluble | Similar to ethanol, its polarity is too low for significant dissolution. |

| Acetone | C₃H₆O | Insoluble | An aprotic polar solvent, it cannot effectively solvate the sodium and citrate ions. |